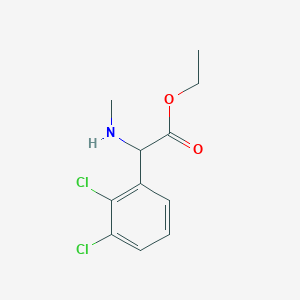
Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a dichlorophenyl group, a methylamino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid.
Reduction: Formation of 2-(2,3-dichlorophenyl)-2-(methylamino)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4-dichlorophenyl)-2-(methylamino)acetate
- Ethyl 2-(2,3-dichlorophenyl)-2-(ethylamino)acetate
- Ethyl 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetate
Uniqueness
Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of both methylamino and ethyl ester groups
Biological Activity
Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is classified as a substituted phenylacetate. Its molecular formula is C12H14Cl2N\O2, and it features a dichlorophenyl moiety, a methylamino group, and an ethyl ester functional group. The presence of the dichlorophenyl group contributes to its lipophilicity , enhancing its biological activity and interaction with cellular targets.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C12H14Cl2N\O2 |
| Functional Groups | Ethyl ester, methylamino, dichlorophenyl |
| Lipophilicity | High due to the dichlorophenyl group |
Biological Activity
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These activities suggest potential applications in pain management and inflammation reduction. The compound's structural characteristics imply possible interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways.
The mechanism of action involves binding to specific enzymes or receptors, leading to altered activity that results in therapeutic effects. Preliminary studies have shown that compounds within this class may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential efficacy of this compound:
- Anti-inflammatory Effects : A study demonstrated that related compounds exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.
- Analgesic Properties : In animal models, compounds structurally similar to this compound showed pain relief comparable to standard analgesics like ibuprofen.
- Pharmacokinetics : Interaction studies have indicated favorable pharmacokinetic profiles for similar compounds, suggesting good absorption and distribution in biological systems.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Notable Activities |
|---|---|---|
| Mthis compound | C11H12Cl2N\O2 | Anti-inflammatory |
| Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate | C11H12Cl\N\O2 | Distinct reactivity patterns |
Properties
Molecular Formula |
C11H13Cl2NO2 |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-16-11(15)10(14-2)7-5-4-6-8(12)9(7)13/h4-6,10,14H,3H2,1-2H3 |
InChI Key |
VHPYMLOOLJMCCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=CC=C1)Cl)Cl)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















